molecular formula C16H12Cl5P B14733022 Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane CAS No. 5003-98-5

Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B14733022
CAS No.: 5003-98-5
M. Wt: 412.5 g/mol
InChI Key: NDAJZJUYHZMXMN-UHFFFAOYSA-N
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Description

Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms and two 2-chloro-2-phenylethenyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Typically involves reagents such as phenylacetylene and solvents like benzene at elevated temperatures (e.g., 80°C).

    Hydrolysis: Requires water or aqueous solutions under controlled conditions to yield the hydrolyzed products.

Major Products Formed

Scientific Research Applications

Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its ability to participate in electrophilic addition reactions. The phosphorus atom in the compound acts as an electrophile, facilitating the addition of nucleophiles to the double bonds in the 2-chloro-2-phenylethenyl groups. This reactivity is crucial for its applications in organic synthesis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo electrophilic addition and hydrolysis reactions makes it valuable in various chemical processes and applications .

Properties

CAS No.

5003-98-5

Molecular Formula

C16H12Cl5P

Molecular Weight

412.5 g/mol

IUPAC Name

trichloro-bis(2-chloro-2-phenylethenyl)-λ5-phosphane

InChI

InChI=1S/C16H12Cl5P/c17-15(13-7-3-1-4-8-13)11-22(19,20,21)12-16(18)14-9-5-2-6-10-14/h1-12H

InChI Key

NDAJZJUYHZMXMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CP(C=C(C2=CC=CC=C2)Cl)(Cl)(Cl)Cl)Cl

Origin of Product

United States

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